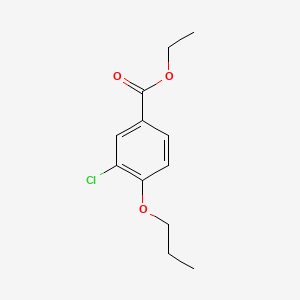
Ethyl 3-chloro-4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4-propoxybenzoate is an organic compound with the molecular formula C₁₂H₁₅ClO₃ and a molecular weight of 242.7 g/mol . It is a derivative of benzoic acid, specifically an ester, and is characterized by the presence of a chlorine atom at the 3-position and a propoxy group at the 4-position on the benzene ring . This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-chloro-4-propoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-propoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-propoxybenzoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution can be used to hydrolyze the ester bond.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-amino-4-propoxybenzoate or 3-thio-4-propoxybenzoate can be formed.
Ester Hydrolysis: The primary products are 3-chloro-4-propoxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-chloro-4-propoxybenzoate is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which ethyl 3-chloro-4-propoxybenzoate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-ethoxybenzoate: This compound is similar in structure but has an ethoxy group instead of a propoxy group.
Ethyl 3-chloro-4-methoxybenzoate: Another similar compound with a methoxy group at the 4-position.
Uniqueness
Ethyl 3-chloro-4-propoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propoxy group provides increased hydrophobicity compared to the ethoxy or methoxy analogs, potentially affecting its solubility and interaction with biological targets .
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
ethyl 3-chloro-4-propoxybenzoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
NNJMRFAIHDCJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


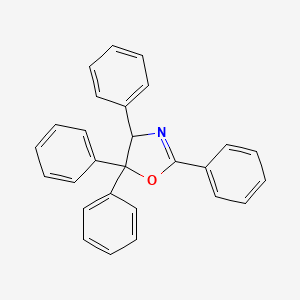
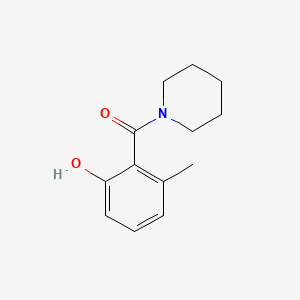
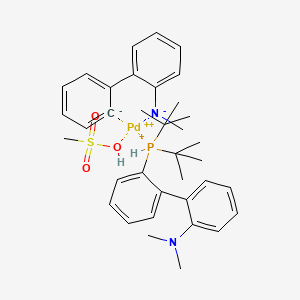

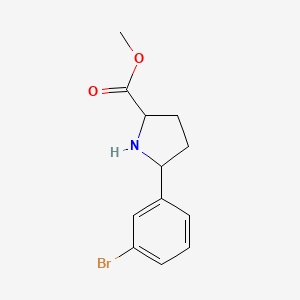




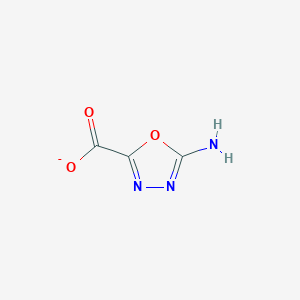
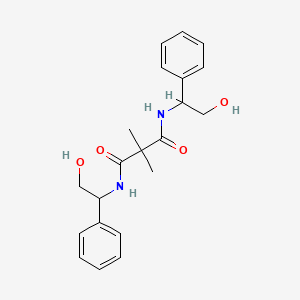
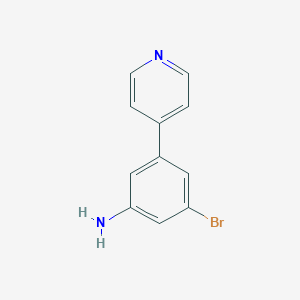
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
